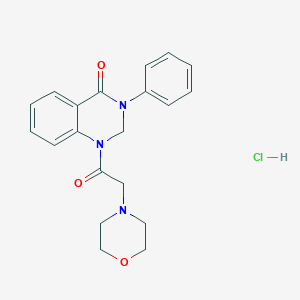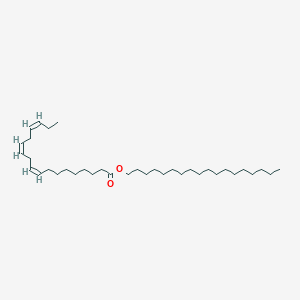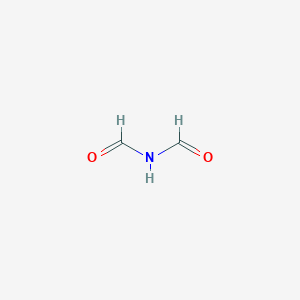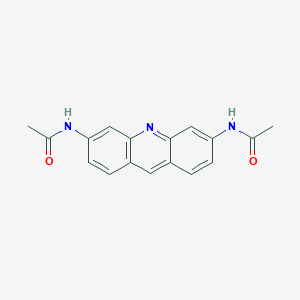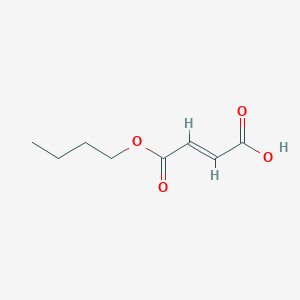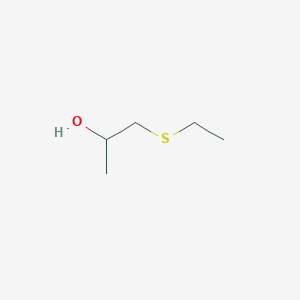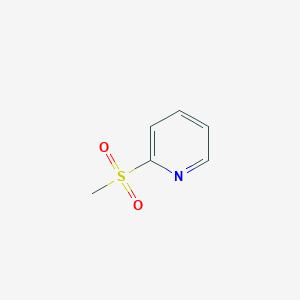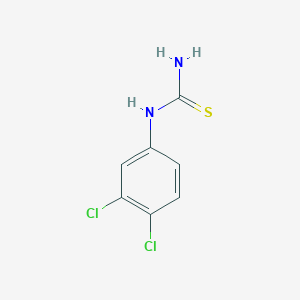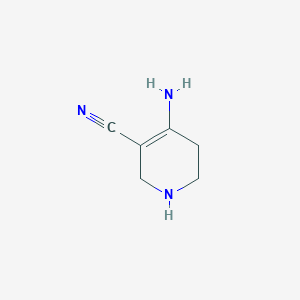
Potassium n-propoxide, in n-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium n-propoxide, in n-propanol is an organopotassium compound with the chemical formula C₃H₇KO. It is a white to off-white solid that is highly reactive and used primarily as a strong base in organic synthesis. This compound is known for its ability to deprotonate weak acids and participate in various nucleophilic substitution reactions.
准备方法
Synthetic Routes and Reaction Conditions: Potassium n-propoxide, in n-propanol can be synthesized by reacting potassium metal with n-propanol. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture contamination. The reaction proceeds as follows:
2K+2C3H7OH→2C3H7OK+H2
Industrial Production Methods: In an industrial setting, potassium n-propoxide is produced by the same method but on a larger scale. The reaction is conducted in a controlled environment to ensure high purity and yield. The use of high-purity potassium metal and n-propanol is crucial to avoid impurities that could affect the reactivity of the final product.
化学反应分析
Types of Reactions: Potassium n-propoxide, in n-propanol undergoes several types of chemical reactions, including:
Nucleophilic Substitution: It acts as a nucleophile in substitution reactions, particularly in the formation of ethers via the Williamson ether synthesis.
Elimination Reactions: It can induce elimination reactions, leading to the formation of alkenes.
Deprotonation: It is used to deprotonate weak acids, forming the corresponding potassium salts.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves alkyl halides under anhydrous conditions.
Elimination Reactions: Often carried out in the presence of a solvent like ethanol.
Deprotonation: Conducted under inert atmosphere to prevent moisture interference.
Major Products Formed:
Ethers: Formed via nucleophilic substitution.
Alkenes: Resulting from elimination reactions.
Potassium Salts: Produced through deprotonation of weak acids.
科学研究应用
Potassium n-propoxide, in n-propanol has a wide range of applications in scientific research:
Chemistry: Used as a strong base in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the preparation of pharmaceutical intermediates.
Industry: Applied in the production of polymers and other industrial chemicals.
作用机制
The primary mechanism of action for potassium n-propoxide involves its strong basicity and nucleophilicity. It readily donates electrons to electrophilic centers, facilitating various chemical transformations. The molecular targets include carbonyl compounds, alkyl halides, and other electrophilic species. The pathways involved typically include nucleophilic substitution and elimination mechanisms.
相似化合物的比较
- Sodium n-propoxide (C₃H₇ONa)
- Lithium n-propoxide (C₃H₇OLi)
- Potassium tert-butoxide (C₄H₉OK)
Comparison:
- Reactivity: Potassium n-propoxide, in n-propanol is more reactive than its sodium and lithium counterparts due to the larger ionic radius of potassium, which makes the potassium ion less tightly bound to the alkoxide ion.
- Solubility: this compound is more soluble in organic solvents compared to sodium and lithium n-propoxide.
- Basicity: this compound is a stronger base than sodium and lithium n-propoxide, making it more effective in deprotonation reactions.
属性
CAS 编号 |
16872-93-8 |
|---|---|
分子式 |
C3H8KO |
分子量 |
99.19 g/mol |
IUPAC 名称 |
potassium;propan-1-olate |
InChI |
InChI=1S/C3H8O.K/c1-2-3-4;/h4H,2-3H2,1H3; |
InChI 键 |
PMXKWEPBGALTJL-UHFFFAOYSA-N |
SMILES |
CCC[O-].[K+] |
规范 SMILES |
CCCO.[K] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





